1H-Purine, 6-chloro-, monohydrochloride
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including 1H-Purine, 6-chloro-, monohydrochloride, involves intricate chemical reactions. Efficient synthesis of purine analogues has been achieved through cyclization of 6-chloro-4,5-diaminopyrimidines and various aldehydes, where FeCl3–SiO2 acts as a promoting agent, highlighting the compound's synthetic versatility (Dang, Brown, & Erion, 2000).
Molecular Structure Analysis
Molecular structure analyses reveal the complex hydrogen-bonding schemes and structural characteristics of purine derivatives. For instance, studies on related compounds have showcased detailed hydrogen-bonding interactions, contributing to the understanding of 1H-Purine, 6-chloro-, monohydrochloride's molecular behavior (Atria, Garland, & Baggio, 2010).
Chemical Reactions and Properties
Chemical reactions involving 1H-Purine, 6-chloro-, monohydrochloride, such as dehalogenation and coupling reactions, elucidate its reactive properties and potential for functionalization. These studies underscore the compound's significance in synthetic chemistry and its reactivity towards various reagents (Qu Gui-rong, 2010).
Safety And Hazards
According to the safety data sheet, 6-Chloropurine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
properties
IUPAC Name |
6-chloro-7H-purine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNXRBDDSTKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236865 | |
Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Purine, 6-chloro-, monohydrochloride | |
CAS RN |
88166-54-5 | |
Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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